

3,5-Dimethyladamantane-1-carboxylic acid synthesis from 3,5-dimethyl-1-adamantanol

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Compound of Interest

Compound Name: 3,5-Dimethyladamantane-1-carboxylic acid

Cat. No.: B084701

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Application Note: A-351-C

Topic: Synthesis of **3,5-Dimethyladamantane-1-carboxylic acid** from 3,5-dimethyl-1-adamantanol

Introduction: The Significance of Adamantane Scaffolds in Modern Drug Discovery

Adamantane and its derivatives represent a unique class of rigid, lipophilic, three-dimensional structures that have garnered significant attention in medicinal chemistry. Their cage-like framework can impart favorable pharmacokinetic properties, such as enhanced metabolic stability and improved bioavailability. **3,5-Dimethyladamantane-1-carboxylic acid** is a key intermediate in the synthesis of various pharmacologically active compounds, including but not limited to, modulators of inflammatory pathways and agents targeting neurodegenerative diseases.^[1] This application note provides a comprehensive, field-proven protocol for the synthesis of this valuable building block from the readily available precursor, 3,5-dimethyl-1-adamantanol. The described methodology is based on the robust and well-established Koch-Haaf reaction.^[2]

The Underpinning Chemistry: A Mechanistic Dive into the Koch-Haaf Reaction

The synthesis of **3,5-Dimethyladamantane-1-carboxylic acid** from its corresponding tertiary alcohol is achieved through the Koch-Haaf reaction. This powerful carbonylation method facilitates the addition of a carboxylic acid group to a tertiary carbon center.^[3] The reaction proceeds via a carbocation intermediate, making tertiary alcohols and alkenes ideal substrates.^[2]

The mechanism can be delineated into the following key steps:

- Carbocation Formation: In the presence of a strong acid, such as concentrated sulfuric acid, the hydroxyl group of 3,5-dimethyl-1-adamantanol is protonated. This converts the hydroxyl group into a good leaving group (water), which then departs to form a stable tertiary carbocation at the 1-position of the adamantane cage.^[4] The inherent stability of this bridgehead carbocation is a crucial driver for the reaction.
- In Situ Generation of Carbon Monoxide: Formic acid, in the presence of concentrated sulfuric acid, dehydrates to generate carbon monoxide in situ. This method circumvents the need for handling highly toxic and high-pressure carbon monoxide gas, making the procedure more amenable to standard laboratory settings.^[5]
- Electrophilic Attack by Carbon Monoxide: The newly formed carbocation is a potent electrophile. The carbon monoxide, acting as a nucleophile, attacks the carbocation to form an acylium ion intermediate.^[4]
- Hydrolysis to the Carboxylic Acid: The reaction is quenched with water, which acts as a nucleophile and attacks the electrophilic acylium ion. Subsequent deprotonation yields the final product, **3,5-Dimethyladamantane-1-carboxylic acid**.^[2]

Reaction Scheme:

Visualizing the Process: A Comprehensive Workflow

The following diagram illustrates the key stages of the synthesis, from reagent preparation to product isolation and purification.



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Caption: A generalized workflow for the synthesis of **3,5-Dimethyladamantane-1-carboxylic acid**.

Detailed Experimental Protocol

4.1. Materials and Reagents

Reagent/Material	Grade	Supplier	CAS No.	Notes
3,5-dimethyl-1-adamantanol	≥98%	Commercially Available	70311-47-0	Ensure dryness before use.
Concentrated Sulfuric Acid	95-98%	ACS Reagent Grade	7664-93-9	Extreme Caution Required.
Formic Acid	≥95%	ACS Reagent Grade	64-18-6	Corrosive.
Dichloromethane (DCM)	HPLC Grade	Commercially Available	75-09-2	For extraction.
Sodium Sulfate (anhydrous)	ACS Reagent Grade	Commercially Available	7757-82-6	For drying.
Saturated Sodium Bicarbonate	-	Prepared in-house	144-55-8	For washing.
Brine (Saturated NaCl)	-	Prepared in-house	7647-14-5	For washing.
Hexane	HPLC Grade	Commercially Available	110-54-3	For recrystallization.
Ethyl Acetate	HPLC Grade	Commercially Available	141-78-6	For recrystallization.

4.2. Equipment

- Three-necked round-bottom flask (500 mL)
- Magnetic stirrer and stir bar
- Thermometer
- Dropping funnel

- Ice bath
- Separatory funnel (1 L)
- Rotary evaporator
- Büchner funnel and filter flask
- Standard laboratory glassware

4.3. Step-by-Step Procedure

Safety First: This reaction involves the use of concentrated sulfuric acid and formic acid, which are highly corrosive.^[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.^{[7][8]} An eyewash station and safety shower must be readily accessible.^[9]

- **Reaction Setup:** Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.
- **Acid Preparation:** Carefully add 150 mL of concentrated sulfuric acid to the reaction flask. Allow the acid to cool to 0-5 °C with gentle stirring.
- **Reagent Addition:** In a separate beaker, prepare a solution of 10.0 g (0.055 mol) of 3,5-dimethyl-1-adamantanol in 25 mL (0.66 mol) of formic acid.
- **Controlled Addition:** Slowly add the solution of 3,5-dimethyl-1-adamantanol and formic acid to the cold, stirred sulfuric acid via the dropping funnel over a period of 1-2 hours. Crucial: Maintain the internal reaction temperature between 5-10 °C throughout the addition to control the exothermic reaction.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Quenching: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This step should be performed in the fume hood as it can cause splattering.
- Extraction: Once the ice has completely melted, transfer the aqueous mixture to a 1 L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).
- Washing: Combine the organic extracts and wash sequentially with:
 - 100 mL of water
 - 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid - Caution: evolution of CO₂ gas)
 - 100 mL of brine
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: Recrystallize the crude solid from a mixture of hexane and ethyl acetate to afford pure **3,5-Dimethyladamantane-1-carboxylic acid** as a white crystalline solid.

Expected Results and Characterization

5.1. Quantitative Data

Parameter	Expected Value
Yield	75-85%
Melting Point	89-90 °C[1]
Appearance	White to light yellow crystalline powder[1]
Molecular Formula	C ₁₃ H ₂₀ O ₂ [10]
Molecular Weight	208.30 g/mol [10]

5.2. Spectroscopic Characterization

- ^1H NMR (CDCl_3 , 400 MHz): The spectrum is expected to show characteristic peaks for the adamantane cage protons and the methyl groups. The carboxylic acid proton will appear as a broad singlet at approximately 10-12 ppm.
- ^{13}C NMR (CDCl_3 , 100 MHz): The spectrum will display signals corresponding to the carbonyl carbon (around 180 ppm), the quaternary carbons of the adamantane cage, and the methyl carbons.
- Infrared (IR) Spectroscopy (KBr): The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid from $2500\text{-}3300\text{ cm}^{-1}$ and a strong C=O stretching absorption around 1700 cm^{-1} .^{[11][12][13]}
- Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) will show the molecular ion peak (M^+) at m/z 208, along with characteristic fragmentation patterns of the adamantane core.^{[14][15]}

Troubleshooting and Expert Insights

- Low Yield:
 - Incomplete reaction: Ensure the reaction is stirred for a sufficient duration at room temperature. Monitor by TLC.
 - Loss during work-up: Ensure complete extraction from the aqueous layer. Perform back-extraction of the aqueous layers if necessary. Inefficient neutralization can also lead to losses.
- Product Purity Issues:
 - Incomplete removal of starting material: The recrystallization step is crucial for removing unreacted 3,5-dimethyl-1-adamantanol.
 - Side reactions: The Koch-Haaf reaction can sometimes lead to the formation of small amounts of rearranged byproducts, although this is less common with the rigid adamantane scaffold.^[2] Careful control of the reaction temperature minimizes side reactions.

- Handling of Viscous Sulfuric Acid Mixture: The reaction mixture can become thick. Ensure the magnetic stirrer is powerful enough to maintain efficient mixing.

Conclusion

The Koch-Haaf reaction provides a reliable and scalable method for the synthesis of **3,5-Dimethyladamantane-1-carboxylic acid** from 3,5-dimethyl-1-adamantanol. By carefully controlling the reaction temperature and following the detailed work-up and purification procedures outlined in this application note, researchers can consistently obtain high yields of this valuable synthetic intermediate. The use of formic acid to generate carbon monoxide *in situ* enhances the practicality and safety of this procedure for laboratory-scale synthesis.

References

- Organic Chemistry Tutor. (n.d.). Koch-Haaf Carbonylation.
- Wikipedia. (n.d.). Koch reaction.
- University of Calgary. (n.d.). IR: carboxylic acids.
- ACS Publications. (2019). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. *The Journal of Physical Chemistry A*.
- JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. *Canadian Journal of Chemistry*, 58(20), 2189-2196.
- National Institutes of Health. (2011). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor.
- ResearchGate. (n.d.). Koch-Haaf carbonylation.
- Ling, A. C., & Waltman, R. J. (1980). Mass spectrometry of diamantane and some adamantane derivatives. *Canadian Journal of Chemistry*, 58(20), 2189-2196.
- National Center for Biotechnology Information. (2011). Koch-Haaf Reaction of Adamantanols in an Acid-Tolerant Hastelloy-Made Microreactor.
- National Institutes of Health. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches.
- ResearchGate. (2025). Mass spectrometry of diamantane and some adamantane derivatives.
- ResearchGate. (n.d.). Koch-Haaf reactions of adamantanols. a.
- Cambridge University Press. (n.d.). Koch Reaction.
- Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid.
- YouTube. (2025). Koch Haaf Carbonylation Reaction.

- Google Patents. (n.d.). CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid.
- Standard Operating Procedure. (n.d.). Sulfuric Acid.
- ResearchGate. (2025). (PDF) Koch-Haaf reaction of adamantanols in an acidtolerant hastelloy-made microreactor.
- Google Patents. (n.d.). CN105294428B - A kind of separation and purification method of 2-adamantanecarboxylic acid and 1-adamantane methanol.
- SLAC National Accelerator Laboratory. (2013). Sulfuric Acid Safe Handling Guideline.
- Google Patents. (n.d.). US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes.
- Ataman Kimya. (n.d.). FORMIC ACID.
- CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid.
- Journal of Military Pharmaco-Medicine. (2022). synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Google Patents. (n.d.). US20060173215A1 - Process for the preparation of 1-amino-3,5-dimethyladamantane hydrochloride.
- National Center for Biotechnology Information. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane.
- ResearchGate. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- YouTube. (2011). 10.2 Reactions of alcohols with carboxylic acids to form esters + uses [SL IB Chemistry].
- lookchem. (n.d.). Cas 14670-94-1, **3,5-DIMETHYLADAMANTANE-1-CARBOXYLIC ACID**.
- Reddit. (2022). generating CO using formic acid in sulphuric acid: is the mechanism known? i cannot find it : r/OrganicChemistry.
- NIST. (n.d.). **3,5-dimethyladamantane-1-carboxylic acid**, methyl ester.
- Google Patents. (n.d.). US20110082317A1 - Process for the manufacture of memantine and intermediate product.
- Chemspace. (n.d.). **3,5-dimethyladamantane-1-carboxylic acid**.

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Sources

- 1. lookchem.com [lookchem.com]
- 2. Koch reaction - Wikipedia [en.wikipedia.org]
- 3. Koch Reaction (Chapter 71) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. youtube.com [youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 7. CCOHS: Sulfuric Acid [ccohs.ca]
- 8. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. scbt.com [scbt.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. echemi.com [echemi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
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